4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one
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Overview
Description
4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C11H11FO2 It is a derivative of butenone, featuring a fluoro and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one typically involves the reaction of 3-fluoro-4-methoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to yield the desired enone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium fluoride (KF) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity, influencing the compound’s biological activity. The enone moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)but-3-en-2-one: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
4-(3-Fluoro-4-methoxyphenyl)butan-2-one: Saturated analog with different chemical properties.
3-Fluoro-4-methoxyphenylboronic acid: Contains a boronic acid group instead of the enone moiety.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)but-3-en-2-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The enone moiety also provides a versatile site for further chemical modifications.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
(E)-4-(3-fluoro-4-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11FO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h3-7H,1-2H3/b4-3+ |
InChI Key |
YHQFCAFNNHGABZ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)OC)F |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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